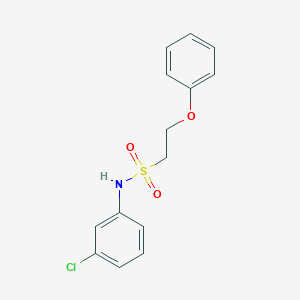

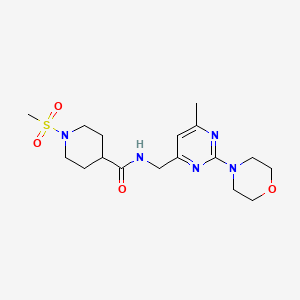

![molecular formula C17H16N2O4S B2516891 2-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(对甲苯基)丙酰胺 CAS No. 899996-53-3](/img/structure/B2516891.png)

2-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(对甲苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a derivative of benzisothiazole, which is a heterocyclic compound containing sulfur and nitrogen in its structure. Benzisothiazole derivatives have been studied for their potential antimycobacterial and antitumor activities. For instance, compounds with a similar structure have shown moderate to good inhibitory activity against Mycobacterium tuberculosis and cytotoxicity against various cancer cell lines .

Synthesis Analysis

The synthesis of related benzisothiazole derivatives often involves reactions with substituted potassium dithiocarbamates or dithiocarbonates . While the specific synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is not detailed in the provided papers, similar compounds have been synthesized using methods such as copper-catalyzed alkyne-azide cycloaddition and palladium-catalyzed oxidative aminocarbonylation-cyclization . These methods suggest that the synthesis of the compound may also involve advanced organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives is characterized by the presence of a benzisothiazole core, which can be modified with various substituents to alter its properties. Theoretical investigations using Density Functional Theory (DFT) have been conducted to analyze the molecular and electronic properties of similar compounds . These studies provide insights into the reactivity indexes and electronic distribution within the molecule, which are crucial for understanding the compound's behavior in chemical reactions.

Chemical Reactions Analysis

Benzisothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, thioacetalization reactions have been explored with related compounds, demonstrating the potential for chemoselectivity in the presence of aldehydes and ketones . The specific chemical reactions that 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide can participate in would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure. Compounds with similar structures have been evaluated for their biological activities, which can be attributed to their physical and chemical characteristics . The antimycobacterial and antitumor activities of these compounds suggest that they have specific interactions with biological targets, which are determined by their molecular properties. However, the exact physical properties such as melting point, solubility, and stability of the compound are not provided in the data.

科学研究应用

合成和功能化

电子冲击质谱分析

2-甲基-N-丁基-N-(4-甲基恶唑-2-基)丙酰胺的研究提供了对以裂解和消除过程为特征的质谱行为的见解。该分析有助于理解类似化合物的结构性质和潜在修饰 (Mallen, Cort, & Cockerill, 1979)。

硫缩醛化试剂开发

已经探索了无臭硫缩醛化试剂的合成,如 2‐[1,3]二硫杂环/二硫杂环‐2‐亚甲基‐3‐氧代‐丁酰胺 2a/2b。这些化合物在醛/酮转化为二硫杂环中用作非硫醇、无臭等价物,突出了反应中的化学选择性 (刘等人,2004)。

生物活性

抗癌、抗氧化和抗炎活性

一系列 N-取代糖精,包括与目标分子密切相关的化合物,表现出显着的生物活性。这些活性包括对 IL-6 和 TNF-α 的抗炎作用、抗氧化特性以及对肝癌细胞的抗癌活性。分子对接研究进一步阐明了它们作为 COX-1 酶抑制剂的潜力,表明它们有望成为抗炎药 (Al-Fayez 等人,2022)。

聚合物功能化和生物医学应用

聚合物功能化

通过受控自由基技术对 2-异丙烯基-2-恶唑啉 (iPOx) 进行聚合,展示了对硫醇和酸具有高反应性的主链的创建潜力。这个过程促进了具有热响应行为的共聚物的开发,并通过聚合物类似的加成反应引入了官能团,为生物医学应用开辟了途径 (Weber 等人,2012)。

安全和危害

属性

IUPAC Name |

N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAJPUYEQBFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

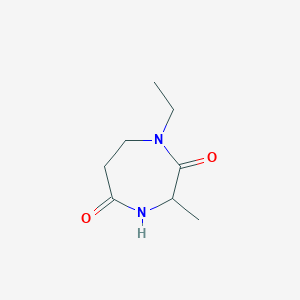

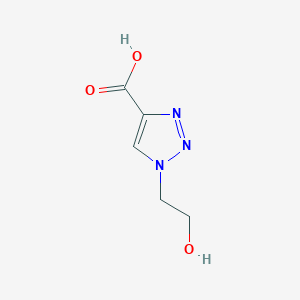

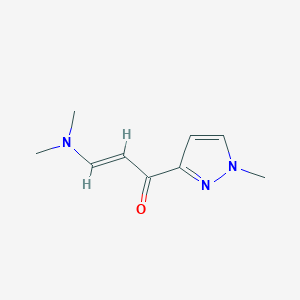

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)

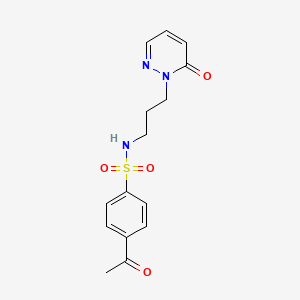

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

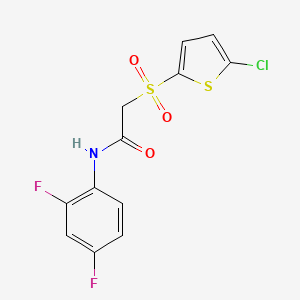

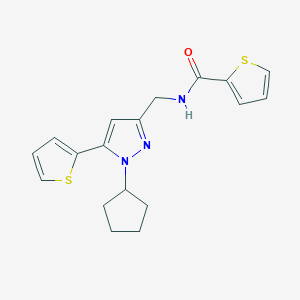

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)